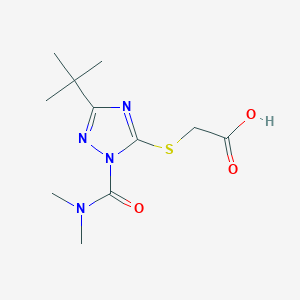
3-Methyl-5-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-nitrobenzoyl chloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-nitrobenzoyl chloride is not well understood. However, it is believed that it reacts with amino acids and peptides to form amides and esters. This reaction is used in the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that it can cause skin and eye irritation and may be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-5-nitrobenzoyl chloride in lab experiments include its high purity, stability, and ease of handling. It is also a relatively inexpensive reagent. The limitations include its potential toxicity and limited information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on 3-Methyl-5-nitrobenzoyl chloride. These include the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science. Additionally, more research is needed to understand the potential toxicity and environmental impact of this compound.
Méthodes De Synthèse
The synthesis method of 3-Methyl-5-nitrobenzoyl chloride involves the reaction of 3-methyl-5-nitrobenzoic acid with thionyl chloride. This reaction results in the formation of this compound and hydrogen chloride gas. The product is then purified by recrystallization.
Applications De Recherche Scientifique
3-Methyl-5-nitrobenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of proteins and enzymes.
Propriétés
Numéro CAS |
100249-20-5 |
|---|---|
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
3-methyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3 |
Clé InChI |
RXKPUZLHKIIVSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
SMILES canonique |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Synonymes |
Benzoyl chloride, 3-methyl-5-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







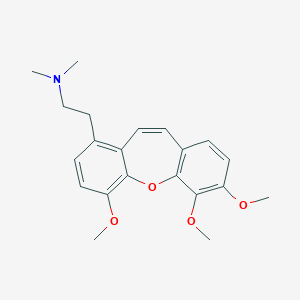
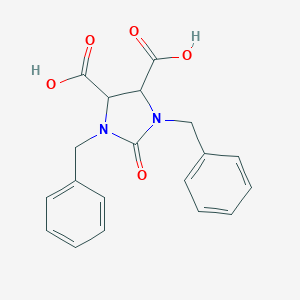
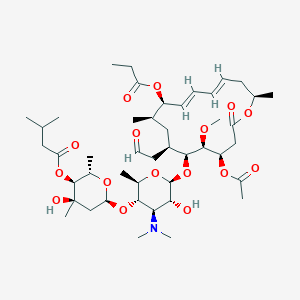


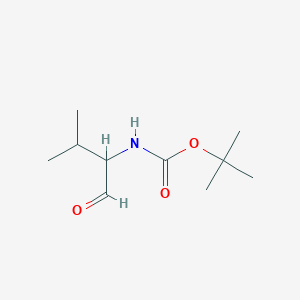
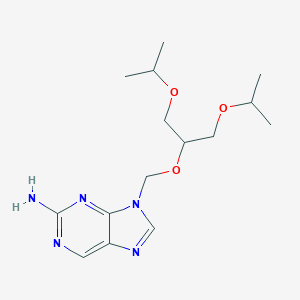
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
